molecular formula C20H22N4O3 B2593418 7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1396715-31-3

7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2593418
CAS No.: 1396715-31-3
M. Wt: 366.421
InChI Key: GHHCYFIBOSFWLF-UHFFFAOYSA-N
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Description

7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the development of practical methods for synthesizing structurally similar compounds, exploring different synthetic pathways and chemical reactions. For instance, a practical method for synthesizing an orally active CCR5 antagonist demonstrates the potential utility of related chemical structures in medicinal chemistry. The synthesis involved a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, highlighting the versatility of benzofuran derivatives in drug development (Ikemoto et al., 2005).

Antimicrobial and Antifungal Applications

A study on the crystal structure of a related compound, "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile", demonstrated antimicrobial and antifungal activities. This study emphasizes the potential of benzofuran derivatives in developing new antimicrobial agents. The synthesized compound showed favorable activities compared to reference antimicrobial agents, indicating its potential in treating microbial infections (Okasha et al., 2022).

Heterocyclic Compound Synthesis

The chemical reactivity of benzofuran derivatives has been exploited to synthesize a wide range of heterocyclic compounds. These compounds exhibit various biological activities, including anti-inflammatory and analgesic properties. The synthesis of novel heterocyclic compounds derived from benzofuran units demonstrates the chemical versatility and potential pharmacological applications of these structures (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Research into the molecular interactions of benzofuran derivatives with biological targets has provided insights into their potential therapeutic applications. Studies on the antagonist interactions with the CB1 cannabinoid receptor highlight the importance of structural features for binding affinity and receptor selectivity. Such studies are crucial for the rational design of new therapeutic agents targeting specific receptors (Shim et al., 2002).

Properties

IUPAC Name

7-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-16-4-2-3-15-11-17(27-19(15)16)20(25)23-12-14-5-9-24(10-6-14)18-13-21-7-8-22-18/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHCYFIBOSFWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.